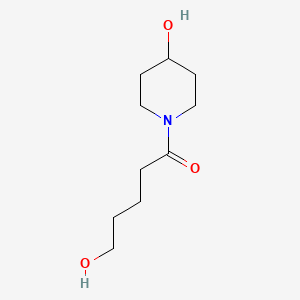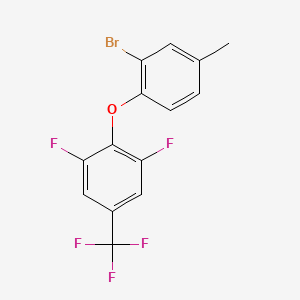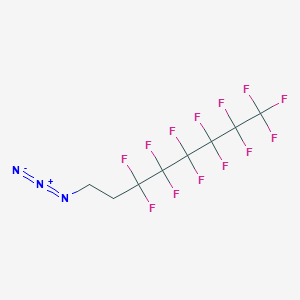
8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: is a fluorinated organic compound with the molecular formula C8H4F13N3 and a molecular weight of 389.117 g/mol . This compound is characterized by the presence of an azido group (-N3) and multiple fluorine atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), DMF, controlled temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), low temperature.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature.
Major Products:
Substitution: Various substituted fluorooctanes.
Reduction: 8-Amino-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
Chemistry: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is used as a building block in the synthesis of complex fluorinated compounds.
Biology and Medicine: In biological research, this compound is used in the development of fluorinated pharmaceuticals and imaging agents. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drugs .
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and hydrophobicity .
Mécanisme D'action
The mechanism of action of 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is primarily related to its ability to undergo chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions can be catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .
Comparaison Avec Des Composés Similaires
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
- 1H,1H,2H,2H-Perfluorooctyl azide
- 2-Perfluorohexylethylazide
Uniqueness: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to the combination of its azido group and extensive fluorination. This combination imparts distinct chemical properties, such as high reactivity in cycloaddition reactions and exceptional chemical stability. The presence of multiple fluorine atoms also enhances its hydrophobicity and resistance to chemical degradation .
Propriétés
Numéro CAS |
62571-55-5 |
|---|---|
Formule moléculaire |
C8H4F13N3 |
Poids moléculaire |
389.12 g/mol |
Nom IUPAC |
8-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C8H4F13N3/c9-3(10,1-2-23-24-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2 |
Clé InChI |
KAGVVOGIAJXMDE-UHFFFAOYSA-N |
SMILES canonique |
C(CN=[N+]=[N-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


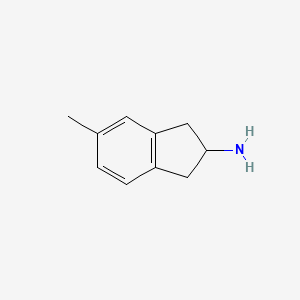

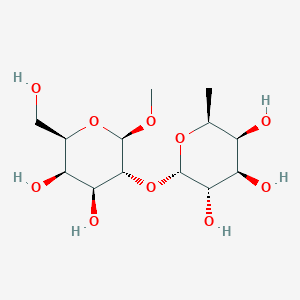
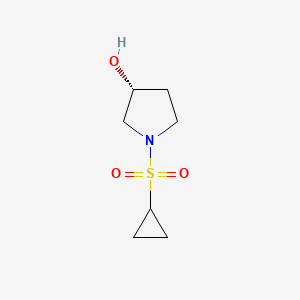
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)

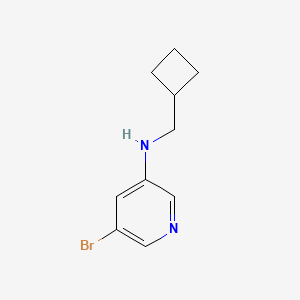
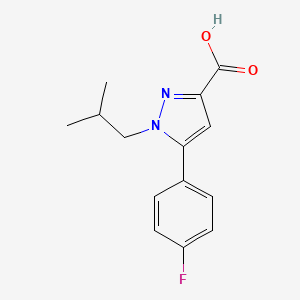
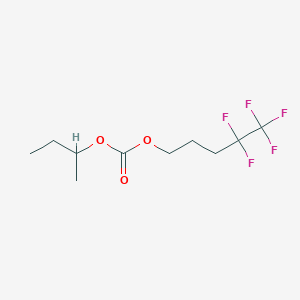
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)

